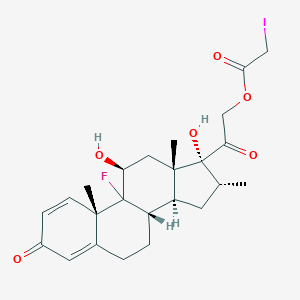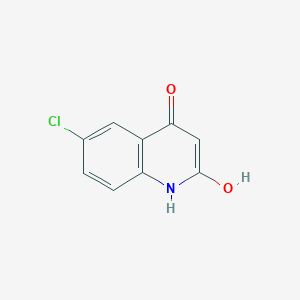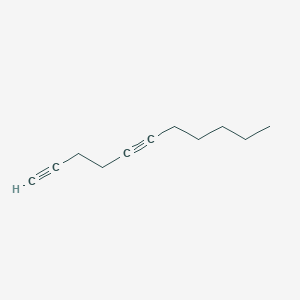
Undeca-1,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undeca-1,5-diyne, also known as 1,5-Undecadiyne, is a chemical compound that belongs to the family of alkynes. It is a linear and unsaturated hydrocarbon with a molecular formula of C11H18. The compound has a unique structure that makes it useful in various scientific research applications.
Mechanism Of Action
The mechanism of action of undeca-1,5-diyne is not fully understood. However, it is believed that the compound can interact with biological membranes and proteins, leading to changes in their structure and function. The compound can also induce oxidative stress and DNA damage, leading to cell death.
Biochemical And Physiological Effects
Undeca-1,5-diyne has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and bacteria. The compound can also induce apoptosis, a process of programmed cell death, in cancer cells. Undeca-1,5-diyne has also been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
Undeca-1,5-diyne has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can also be used in small quantities, making it cost-effective. However, the compound has some limitations. It is highly reactive and can be toxic to cells at high concentrations. Undeca-1,5-diyne is also sensitive to light and air, which can affect its stability.
Future Directions
Undeca-1,5-diyne has numerous potential future directions. One possible direction is the development of new fluorescent probes for the detection of biological molecules. The compound can also be used in the synthesis of new materials with unique properties. Undeca-1,5-diyne can also be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to understand the mechanism of action of undeca-1,5-diyne and its potential applications in medicine and biology.
Conclusion:
Undeca-1,5-diyne is a unique chemical compound with various scientific research applications. Its synthesis method is well established, and it has numerous advantages for lab experiments. The compound has been shown to have various biochemical and physiological effects and has potential future directions in the development of new materials, pharmaceuticals, and fluorescent probes. Further research is needed to fully understand the mechanism of action of undeca-1,5-diyne and its potential applications in medicine and biology.
Synthesis Methods
Undeca-1,5-diyne can be synthesized using various methods. One of the most common methods is the Sonogashira coupling reaction. In this method, an aryl or vinyl halide is reacted with an acetylene in the presence of a palladium catalyst to form the desired compound. Another method involves the reaction of an alkyl halide with a terminal alkyne in the presence of a copper catalyst. The yield of the reaction can be improved by using a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Scientific Research Applications
Undeca-1,5-diyne has numerous scientific research applications. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a fluorescent probe for the detection of biological molecules such as proteins, DNA, and RNA. The compound can also be used as a ligand in coordination chemistry and as a catalyst in organic reactions.
properties
CAS RN |
10160-98-2 |
|---|---|
Product Name |
Undeca-1,5-diyne |
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
undeca-1,5-diyne |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-8,10H2,2H3 |
InChI Key |
CKKFRXDKWZPFTD-UHFFFAOYSA-N |
SMILES |
CCCCCC#CCCC#C |
Canonical SMILES |
CCCCCC#CCCC#C |
synonyms |
UNDECA-1,5-DIYNE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
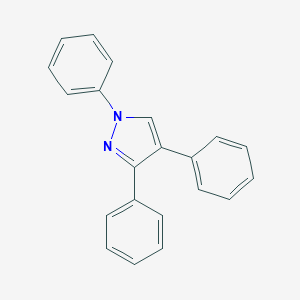
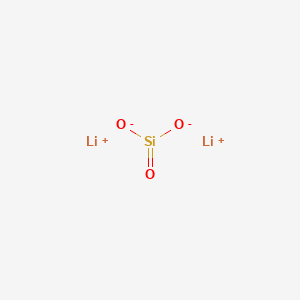
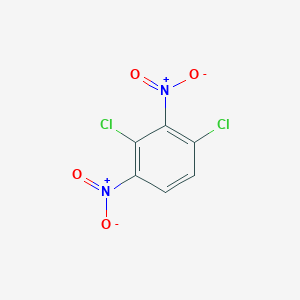
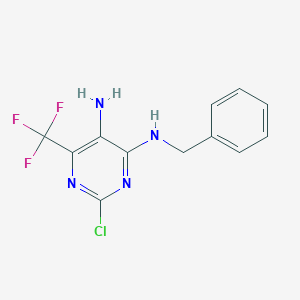
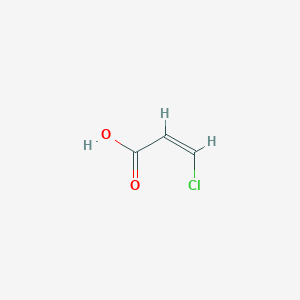
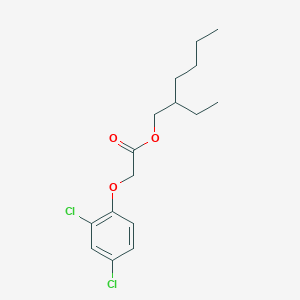
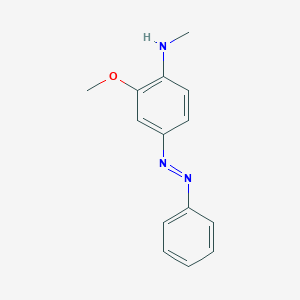
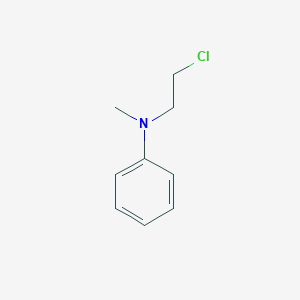
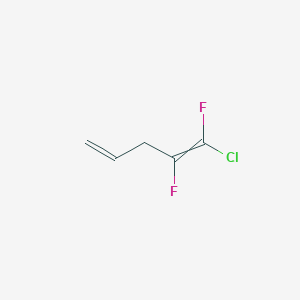
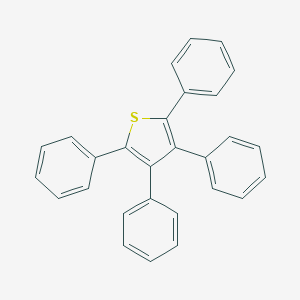
![3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B167816.png)
